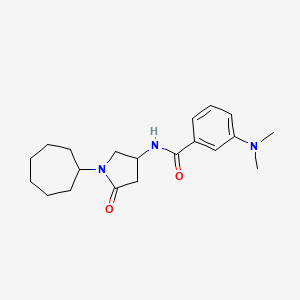![molecular formula C24H31N3O3 B3814792 1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B3814792.png)
1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine
Übersicht
Beschreibung
1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine, also known as MFP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MFP belongs to the class of piperazine derivatives and has been found to possess unique biochemical and physiological properties that make it an attractive candidate for various research purposes.
Wirkmechanismus
1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine acts as a potent antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which are important neurotransmitters in the brain. By blocking the activity of these receptors, 1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine can modulate the activity of various neurotransmitters and neuromodulators, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal firing, and the regulation of ion channels. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the serotonin and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine in lab experiments is its potency and selectivity for the 5-HT1A receptor. This makes it an attractive candidate for studying the effects of drugs on this receptor subtype. However, one of the limitations of using 1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine, including its potential applications in the treatment of anxiety and depression. It may also be useful in the study of other neurotransmitter systems, such as the dopamine system. Additionally, further research is needed to explore the long-term effects of 1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine and its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to possess unique properties that make it an attractive candidate for studying the central nervous system. 1-{3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine has been used in various studies to investigate the effects of drugs on the brain, as well as to explore the mechanisms of action of various neurotransmitters and neuromodulators.
Eigenschaften
IUPAC Name |
3-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-19-11-18-30-23(19)24(29)27-12-9-20(10-13-27)7-8-22(28)26-16-14-25(15-17-26)21-5-3-2-4-6-21/h2-6,11,18,20H,7-10,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZBHGXQYKSNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[1-(3-Methyl-2-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyphenyl)-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3814714.png)

![2-{1-(2,2-dimethylpropyl)-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3814731.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B3814735.png)
![(1-{3-[1-(1H-imidazol-2-ylmethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine](/img/structure/B3814737.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3814740.png)
![2-methyl-8-{[methyl(phenyl)amino]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3814750.png)

![N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-3-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3814772.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B3814785.png)
![(2R*,3R*)-1'-[6-(dimethylamino)-4-pyrimidinyl]-3-[ethyl(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3814795.png)
![1'-isopropyl-N-[2-(4-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B3814798.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B3814802.png)